molecular formula C16H17N3O3S B2746553 ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 537668-43-2

ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

Cat. No. B2746553
CAS RN: 537668-43-2
M. Wt: 331.39
InChI Key: KCXOLZBIUCQQPD-UHFFFAOYSA-N
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Description

“Ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .


Synthesis Analysis

The synthesis of this compound involves the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranillate. This is followed by a H2/Pd/C reduction to give the amino ester. The compound is then obtained by heating the amino ester in DMF in the presence of FeCl3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, reduction, and heating in the presence of a transition metal . More specific reaction details are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural characterization of compounds related to ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate. For instance, the synthesis and crystal structure analysis of related compounds reveal intricate details about their molecular frameworks and intermolecular interactions, contributing to our understanding of their chemical behavior and potential applications in materials science and pharmaceuticals (Liu et al., 2012).

Chemical Reactions and Derivatives

Studies on the chemical reactivity of related compounds have led to the development of new synthetic methodologies and derivatives. For example, the phosphine-catalyzed annulation reactions involving ethyl 2-methyl-2,3-butadienoate have expanded the scope of accessible tetrahydropyridines, highlighting the versatility of these compounds in organic synthesis (Zhu et al., 2003).

Medicinal Chemistry and Imaging Applications

In the realm of medicinal chemistry, derivatives of ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate have been investigated for their potential biological activities. For example, novel dipeptide derivatives have been synthesized and evaluated as antimicrobial agents and imaging agents, showing promising results in terms of antimicrobial activity and brain imaging applications (Abdel-Ghany et al., 2013).

Polymorphism and Drug Development

The study of polymorphism in related pharmaceutical compounds provides crucial insights into their physical and chemical stability, which is vital for drug formulation and development. Such research contributes to the optimization of pharmaceutical properties and the enhancement of drug efficacy (Vogt et al., 2013).

Future Directions

The synthetic procedure described for this compound can be protracted to prepare a wide range of derivatives for further biological evaluation . The diverse biological activities of indole derivatives suggest an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

ethyl 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-4-22-15(21)9(2)23-16-18-12-10-7-5-6-8-11(10)17-13(12)14(20)19(16)3/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXOLZBIUCQQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

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